molecular formula C20H22N2O3 B14916764 1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B14916764
M. Wt: 338.4 g/mol
InChI Key: ZYIHVDNFIZFYMU-UHFFFAOYSA-N
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Description

1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that features an adamantyl group attached to a phenyl ring, which is further connected to a pyrimidinetrione core

Preparation Methods

The synthesis of 1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps. One common method includes the reaction of 1-adamantyl bromide with 4-bromophenyl pyrimidinetrione under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or phenyl groups are replaced by other substituents using appropriate reagents and conditions.

Scientific Research Applications

1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the pyrimidinetrione core interacts with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can be compared with other adamantyl-containing compounds, such as:

    1-Adamantylamine: Known for its antiviral properties.

    1-Adamantanol: Used in the synthesis of pharmaceuticals and advanced materials.

    1-Adamantyl bromide: A key intermediate in the synthesis of various adamantyl derivatives.

The uniqueness of this compound lies in its combination of the adamantyl group with the pyrimidinetrione core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-[4-(1-adamantyl)phenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H22N2O3/c23-17-8-18(24)22(19(25)21-17)16-3-1-15(2-4-16)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,12-14H,5-11H2,(H,21,23,25)

InChI Key

ZYIHVDNFIZFYMU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)CC(=O)NC5=O

Origin of Product

United States

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